Methylene blue (trihydrate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

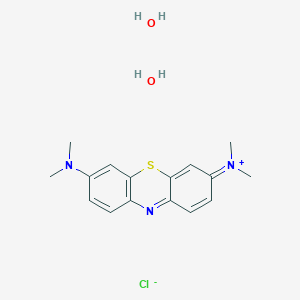

Methylene blue (trihydrate) is a synthetic basic dye with the chemical formula C16H18ClN3S·3H2O. It is a phenothiazine derivative and is known for its deep blue color when dissolved in water or alcohol. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylene blue (trihydrate) is synthesized through the oxidation of dimethylaniline in the presence of sodium thiosulfate and ferric chloride. The reaction involves the formation of phenothiazine, which is then methylated to produce methylene blue. The trihydrate form is obtained by crystallizing the compound from water .

Industrial Production Methods: Industrial production of methylene blue involves large-scale oxidation of dimethylaniline using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and the final product is crystallized to obtain the trihydrate form. The compound is then dried and packaged for distribution .

Types of Reactions:

Oxidation: Methylene blue can undergo oxidation to form various oxidation products.

Reduction: It can be reduced to leucomethylene blue, which is colorless.

Substitution: Methylene blue can participate in substitution reactions with other compounds.

Common Reagents and Conditions:

Oxidation: Ferric chloride, sodium thiosulfate.

Reduction: Zinc and hydrochloric acid, sodium hydrosulfite.

Substitution: Various organic and inorganic reagents depending on the desired product.

Major Products Formed:

Leucomethylene blue: Formed by reduction.

Various oxidation products: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Methylene blue (trihydrate) has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in various analytical techniques.

Biology: Employed as a biological stain to observe cell structures and microorganisms.

Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. .

Industry: Utilized in dyeing processes and as a tracer in various industrial applications

Wirkmechanismus

Methylene blue exerts its effects through several mechanisms:

Redox Reactions: It acts as an oxidation-reduction agent, converting methemoglobin to hemoglobin by reducing the ferric iron in hemoglobin to ferrous iron.

Inhibition of Enzymes: Methylene blue inhibits nitric oxide synthase and guanylate cyclase, which are involved in various physiological processes.

Tau Protein Aggregation: In Alzheimer’s disease, methylene blue oxidizes cysteine sulfhydryl groups on tau proteins, preventing their aggregation.

Vergleich Mit ähnlichen Verbindungen

Methylene blue (trihydrate) can be compared with other phenothiazine derivatives and dyes:

Similar Compounds:

Uniqueness: Methylene blue is unique due to its wide range of applications, from medical treatments to industrial uses. Its ability to act as both an oxidation-reduction agent and an enzyme inhibitor makes it versatile in various fields .

Eigenschaften

Molekularformel |

C16H22ClN3O2S |

|---|---|

Molekulargewicht |

355.9 g/mol |

IUPAC-Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate |

InChI |

InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1 |

InChI-Schlüssel |

ULEZOVPNGWYYGH-UHFFFAOYSA-M |

Kanonische SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)

![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)